

N-Desmethyl dosimertinib-d5 in drug metabolism and pharmacokinetic (DMPK) studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Desmethyl dosimertinib-d5

Cat. No.: B15140261

[Get Quote](#)

Application Notes and Protocols for N-Desmethyl Osimertinib-d5 in DMPK Studies

Introduction

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).^{[1][2][3][4][5][6]} The metabolism of osimertinib is a critical aspect of its pharmacokinetic profile, with N-desmethylation being a key pathway. This process, primarily mediated by CYP3A enzymes, results in the formation of the active metabolite AZ5104 (N-Desmethyl osimertinib).^{[7][8]} Another active metabolite, AZ7550, is also formed through N-demethylation at a different position.^[3] Given the pharmacological activity of these metabolites, their quantification in biological matrices is essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies.

N-Desmethyl osimertinib-d5 is a deuterated stable isotope-labeled internal standard used for the accurate quantification of N-Desmethyl osimertinib (AZ5104) in bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

These application notes provide detailed protocols for the utilization of N-Desmethyl osimertinib-d5 in DMPK studies, focusing on bioanalytical methods for the quantification of osimertinib and its metabolites.

Data Presentation

Table 1: Pharmacokinetic Parameters of Osimertinib and its Metabolite AZ5104

Parameter	Osimertinib	AZ5104 (N-Desmethyl Osimertinib)	Reference
Apparent Clearance (CL/F)	14.3 L/h	31.3 L/h	[5] [9]
Apparent Volume of Distribution (Vd/F)	918 L	143 L	[5] [9]
Mean Half-life ($t_{1/2}$)	~48 hours	Not explicitly stated	[5]
Geometric Mean Exposure (AUC) relative to parent	-	~10% of osimertinib exposure at steady state	[8]
Time to Steady State	~15 days	Not explicitly stated	[5] [8]

Table 2: Linearity of Calibration Curves for Osimertinib and Metabolites by LC-MS/MS

Analyte	Calibration Range (ng/mL)	Reference
Osimertinib	4.0–800.0	[3]
AZ5104 (N-Desmethyl Osimertinib)	1.0–125.0	[3]
AZ7550	2.5–125.0	[3]

Experimental Protocols

Protocol 1: Quantification of Osimertinib and N-Desmethyl Osimertinib (AZ5104) in Human Plasma using LC-MS/MS

This protocol describes a validated method for the simultaneous determination of osimertinib and its active metabolite, N-Desmethyl osimertinib (AZ5104), in human plasma. N-Desmethyl osimertinib-d5 is used as the internal standard for AZ5104.

1. Materials and Reagents:

- Osimertinib analytical standard
- N-Desmethyl osimertinib (AZ5104) analytical standard
- N-Desmethyl osimertinib-d5 (Internal Standard, IS)
- Osimertinib stable isotope-labeled internal standard (e.g., [^{13}C , $^2\text{H}_3$]-osimertinib)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Formic acid
- Ammonium acetate
- Human plasma (with EDTA as anticoagulant)

2. Preparation of Stock and Working Solutions:

- Prepare individual stock solutions of osimertinib, AZ5104, and the internal standards (including N-Desmethyl osimertinib-d5) in an appropriate solvent such as acetonitrile or a mixture of acetonitrile and water (1:1, v/v) to a final concentration of 1 mg/mL.[2]
- Prepare working solutions by diluting the stock solutions with ACN/water (1:1, v/v) to a concentration of 10 $\mu\text{g/mL}$.[2]

- Prepare calibration standards by spiking blank human plasma with the working solutions to achieve a concentration range of 1 to 729 ng/mL for osimertinib and its metabolites.[\[2\]](#)
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample (calibration standard, QC, or study sample), add a fixed amount of the internal standard working solution (containing N-Desmethyl osimertinib-d5).
- Add 300 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 2 minutes.
- Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis:

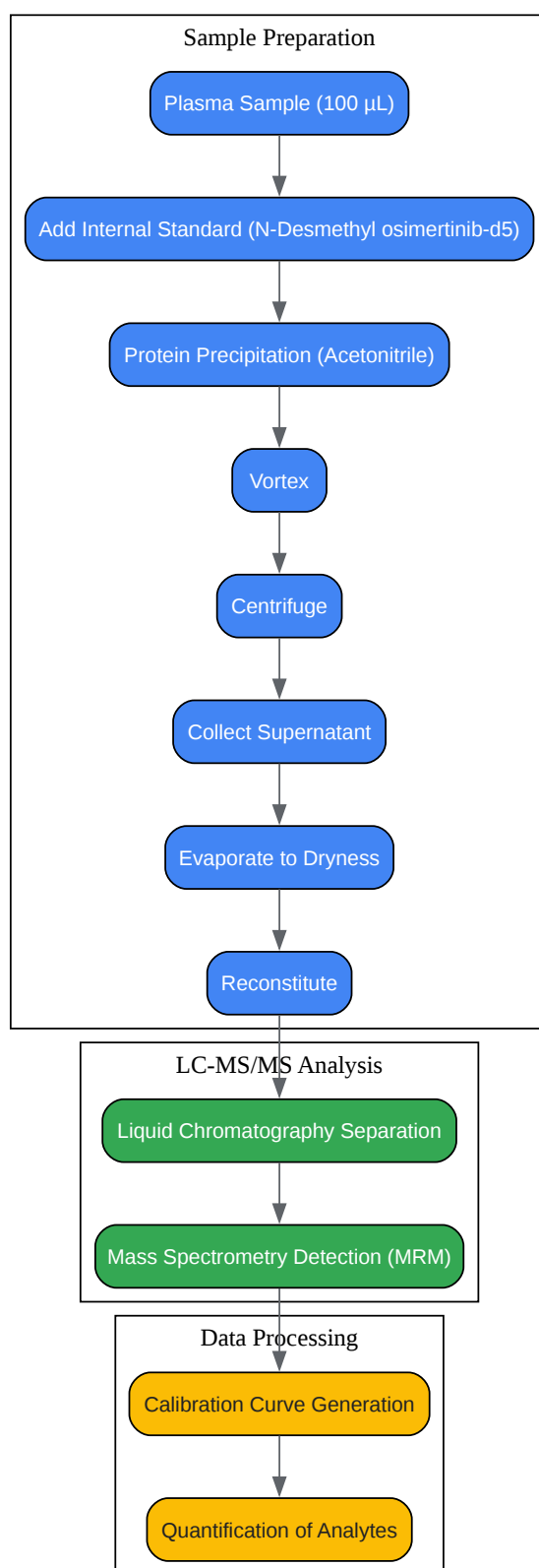
- Liquid Chromatography (LC):
 - Column: A C18 analytical column (e.g., HyPURITY C18, 50 x 2.1 mm, 3 μ m).[\[10\]](#)
 - Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.[\[10\]](#)
 - Mobile Phase B: 2 mM ammonium acetate in methanol with 0.1% formic acid.[\[10\]](#)
 - Gradient Elution: A suitable gradient program should be developed to separate the analytes from endogenous matrix components. For example, start with a low percentage of mobile phase B, and then ramp up to a high percentage to elute the compounds.
 - Flow Rate: 0.3 mL/min.[\[2\]](#)

- Injection Volume: 1 μ L.[\[2\]](#)
- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Osimertinib: m/z 500.2 \rightarrow 72.1[\[2\]](#)
 - AZ5104 (N-Desmethyl osimertinib): m/z 486.3 \rightarrow 72.1[\[2\]](#)
 - N-Desmethyl osimertinib-d5 (Internal Standard): The specific transition will depend on the deuteration pattern, but it will be a shift of +5 m/z for the precursor ion compared to AZ5104.

5. Data Analysis:

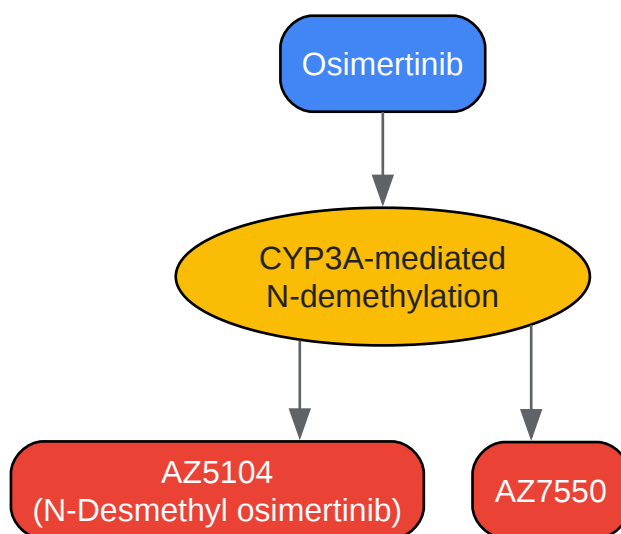
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Use a weighted linear regression model to fit the data.
- Determine the concentrations of the analytes in the QC and study samples from the calibration curve.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Bioanalytical workflow for the quantification of N-Desmethyl osimertinib.



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of osimertinib to its N-desmethyl metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bioanalysis of EGFRm inhibitor osimertinib, and its glutathione cycle- and desmethyl metabolites by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Sensitive Quantification of Osimertinib in Human Plasma Using a Fully Validated MALDI-IM-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of Osimertinib in Patients With Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]

- 7. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- To cite this document: BenchChem. [N-Desmethyl dosimertinib-d5 in drug metabolism and pharmacokinetic (DMPK) studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140261#n-desmethyl-dosimertinib-d5-in-drug-metabolism-and-pharmacokinetic-dmpk-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com